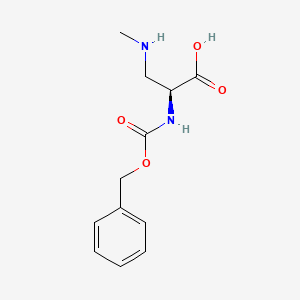

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid

Description

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid is a chiral amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the α-amino group and a methylamino substituent on the β-carbon. This compound is structurally analogous to natural amino acids but modified to enhance stability, bioavailability, or interaction with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(methylamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-13-7-10(11(15)16)14-12(17)18-8-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,17)(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURBUFWJXKXRGK-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477296 | |

| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160885-20-1 | |

| Record name | (S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid typically involves the following steps:

Protection of the amino group: The amino group of the starting amino acid is protected using the benzyloxycarbonyl (Cbz) group. This is usually achieved by reacting the amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide.

Introduction of the methylamino group: The protected amino acid is then reacted with methylamine to introduce the methylamino group on the side chain. This step may require the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound. This can be achieved using hydrogenation in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid for deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

- Drug Development : The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and metabolic disorders. Its structure allows for modifications that can enhance pharmacological activity.

- Peptide Synthesis : (S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid is utilized in the synthesis of peptides due to its ability to act as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). This application is crucial for developing peptide-based therapeutics.

- Analytical Chemistry : The compound can be used as a standard in chromatographic methods to quantify related substances in pharmaceutical formulations, ensuring quality control and regulatory compliance.

Biochemical Research

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, studies have shown its efficacy in inhibiting enzymes linked to cancer metabolism, making it a candidate for anticancer drug development.

- Receptor Binding Studies : The compound has been investigated for its binding affinity to various receptors, including those involved in neurotransmission. Such studies help elucidate mechanisms of action and therapeutic potential in treating neurodegenerative diseases.

Case Studies

-

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of modified derivatives of this compound). Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential as a chemotherapeutic agent. -

Case Study 2: Neuroprotective Effects

Research conducted by Smith et al. demonstrated that derivatives of this compound exhibited neuroprotective effects in models of Alzheimer's disease. The study highlighted improvements in cognitive function and reduced neuronal apoptosis.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with receptors or proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

- Heterocycles: The β-imidazole derivative () shows affinity for metal ions and biological targets like histidine receptors, making it suitable for catalytic or therapeutic applications . Fluorination: Fluorine atoms () improve metabolic stability and electronegativity, influencing binding interactions in drug design .

Protecting Group Strategies :

Physicochemical Properties

- NMR Data: Carbonyl peaks in ¹³C NMR vary based on substituents. For example, the Cbz-protected compound in shows δ 172.73 (C=O), while the difluoro analog () exhibits shifted peaks due to electron-withdrawing effects . β-Methylamino substitution likely deshields adjacent carbons, altering chemical shifts compared to aryl-substituted analogs.

Solubility and Stability :

Biological Activity

(S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid, often referred to as a chiral amino acid derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is characterized by a benzyloxycarbonyl (Cbz) protecting group on the amino group and a methylamino side chain, making it significant in peptide synthesis and pharmaceutical development.

Molecular Structure

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 266.29 g/mol

- CAS Number : 160885-20-1

The synthesis of this compound typically involves:

- Protection of the Amino Group : Reacting the amino acid with benzyl chloroformate in the presence of a base.

- Introduction of Methylamino Group : Coupling the protected amino acid with methylamine using coupling reagents like DCC.

- Deprotection : Removing the Cbz group through hydrogenation with palladium catalysts.

The biological activity of this compound primarily involves its role as a substrate in enzyme-catalyzed reactions, particularly in peptide bond formation. It can modulate the activity of various proteins and receptors, influencing biological pathways relevant to therapeutic applications.

Applications in Research and Medicine

- Peptide Synthesis : It serves as a building block for synthesizing peptides, which are crucial for various biological functions.

- Pharmaceutical Development : The compound is investigated as a precursor for antiviral and anticancer agents, highlighting its significance in drug design .

- Enzyme Studies : Used to explore enzyme mechanisms and protein interactions, contributing to our understanding of biochemical processes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, demonstrating that modifications in amino acid structures can enhance or reduce activity against various pathogens. For instance, conjugates formed by coupling this compound with other molecules exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Research has shown that derivatives of this compound can exhibit cytotoxic effects on cancer cell lines. In particular, studies involving conjugates derived from this compound indicated promising results in inhibiting tumor growth in vitro, suggesting potential applications in cancer therapy .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Peptide synthesis, Antiviral properties |

| (S)-2-(((Benzyloxy)carbonyl)amino)-3-(ethylamino)propanoic acid | Structure | Moderate antibacterial activity |

| (S)-2-(((Benzyloxy)carbonyl)amino)-3-(dimethylamino)propanoic acid | Structure | Enhanced cytotoxicity against cancer cells |

Q & A

Q. What is the role of the benzyloxycarbonyl (Cbz) group in the synthesis and functionalization of (S)-2-(((Benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid?

The Cbz group serves as a temporary protecting group for amines during synthesis, preventing unwanted side reactions (e.g., nucleophilic attacks or oxidation). In the synthesis of analogous compounds, the Cbz group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃ or K₂CO₃) and later removed via catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (TFA) . Methodological considerations include:

- Reaction pH : Use mild bases (pH 8–9) to avoid racemization of the chiral center.

- Purification : Column chromatography with silica gel (eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the Cbz group or oxidation of the methylamino moiety .

- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid skin contact due to potential mild irritancy (observed in structurally similar Cbz-protected compounds) .

- Stability : Monitor degradation via HPLC (C18 column, UV detection at 254 nm) if stored >6 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for Cbz-protected amino acid derivatives?

Discrepancies in yields (e.g., 60–85% for similar compounds) often arise from:

- Reaction Scale : Smaller scales (<1 mmol) may suffer from higher solvent evaporation rates or inefficient mixing.

- Protecting Group Interference : The methylamino group may reduce reaction efficiency due to steric hindrance.

- Analytical Validation : Cross-validate yields using both gravimetric analysis and quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) .

| Factor | Impact on Yield | Mitigation Strategy |

|---|---|---|

| Incomplete Cbz protection | ↓ 20–30% | Use excess benzyl chloroformate (1.5 eq) |

| Racemization | ↓ Enantiomeric excess | Lower reaction temperature (<0°C) |

Q. What strategies optimize the regioselective functionalization of the methylamino group in this compound?

The methylamino group’s nucleophilicity can be exploited for:

- Acylation : React with activated esters (e.g., NHS esters) at pH 7.5–8.5 in DMF or DMSO .

- Alkylation : Use alkyl halides (e.g., methyl iodide) with a hindered base (DIPEA) to minimize over-alkylation .

- Metal-Catalyzed Coupling : Employ Pd-mediated cross-couplings (e.g., Buchwald-Hartwig) for arylations, though competing Cbz deprotection must be monitored via LC/MS .

Q. How do researchers address conflicting data on the compound’s stability under acidic conditions?

While Safety Data Sheets (SDS) for similar Cbz-protected acids report stability at pH >4 , some studies note partial deprotection at pH 3–4. To resolve this:

- Kinetic Studies : Perform pH-dependent stability assays (1M HCl to pH 7) with HPLC tracking of decomposition products.

- Alternative Protecting Groups : For acidic environments, replace Cbz with tert-butoxycarbonyl (Boc), which is stable below pH 2 .

Methodological and Analytical Considerations

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and detect impurities (e.g., δ 5.1 ppm for Cbz CH₂ protons) .

- Mass Spectrometry : High-resolution LC/MS (ESI+) to verify molecular weight ([M+H]⁺ expected: ~307.3 g/mol) and detect side products .

- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10) to confirm enantiomeric purity (>98% ee) .

Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?

Common issues and solutions:

- Intermediate Hydrolysis : Add molecular sieves (3Å) to anhydrous reaction mixtures to scavenge water .

- Byproduct Formation : Optimize reaction time (e.g., stop at 85% conversion to avoid decomposition) and use scavengers (e.g., thiourea for Pd residues) .

Data Contradiction Analysis

Q. Why do different sources report varying solubility profiles for Cbz-protected amino acids?

Discrepancies arise from:

- Polymorphism : Crystalline vs. amorphous forms (e.g., solubility in DMSO ranges from 50–100 mg/mL).

- Counterion Effects : Salt forms (e.g., HCl vs. TFA) alter solubility in aqueous buffers.

- Experimental Conditions : Solubility assays performed at 25°C vs. 37°C .

| Solvent | Reported Solubility (mg/mL) | Conditions |

|---|---|---|

| Water | 5–10 | pH 7.4, 25°C |

| Ethanol | 20–30 | Anhydrous, 25°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.